molecular formula C21H22N2O2 B2930343 N-(4-morpholinobut-2-yn-1-yl)-[1,1'-biphenyl]-4-carboxamide CAS No. 1396856-81-7

N-(4-morpholinobut-2-yn-1-yl)-[1,1'-biphenyl]-4-carboxamide

Cat. No. B2930343
M. Wt: 334.419
InChI Key: FUSVVSYHULKZFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-morpholinobut-2-yn-1-yl)-[1,1'-biphenyl]-4-carboxamide, also known as MBC-1010, is a chemical compound that has been studied for its potential use in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for N-(4-morpholinobut-2-yn-1-yl)-[1,1'-biphenyl]-4-carboxamide involves the reaction of 4-bromo-[1,1'-biphenyl]-4-carboxylic acid with 4-morpholinobut-2-yn-1-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with acetic anhydride to form the final product.

Starting Materials
4-bromo-[1,1'-biphenyl]-4-carboxylic acid, 4-morpholinobut-2-yn-1-amine, N,N'-dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP), acetic anhydride

Reaction
Step 1: 4-bromo-[1,1'-biphenyl]-4-carboxylic acid is dissolved in a suitable solvent such as dichloromethane and cooled to 0-5°C., Step 2: N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) are added to the reaction mixture and stirred for 30 minutes., Step 3: 4-morpholinobut-2-yn-1-amine is added dropwise to the reaction mixture and stirred for 24 hours at room temperature., Step 4: The reaction mixture is filtered to remove the dicyclohexylurea byproduct and the solvent is evaporated under reduced pressure., Step 5: The resulting intermediate is dissolved in a suitable solvent such as dichloromethane and treated with acetic anhydride and a catalytic amount of DMAP., Step 6: The reaction mixture is stirred for 24 hours at room temperature and then quenched with water., Step 7: The organic layer is separated and washed with water and brine, dried over anhydrous sodium sulfate, and evaporated under reduced pressure., Step 8: The crude product is purified by column chromatography to obtain N-(4-morpholinobut-2-yn-1-yl)-[1,1'-biphenyl]-4-carboxamide as a white solid.

Mechanism Of Action

The mechanism of action of N-(4-morpholinobut-2-yn-1-yl)-[1,1'-biphenyl]-4-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. This inhibition can lead to a variety of biochemical and physiological effects, including the inhibition of cell growth and the induction of apoptosis, or programmed cell death.

Biochemical And Physiological Effects

N-(4-morpholinobut-2-yn-1-yl)-[1,1'-biphenyl]-4-carboxamide has been shown to have a variety of biochemical and physiological effects. In addition to its potential use as a cancer treatment, this compound has also been studied for its potential use in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Studies have shown that N-(4-morpholinobut-2-yn-1-yl)-[1,1'-biphenyl]-4-carboxamide can inhibit the aggregation of certain proteins that are associated with these diseases, making it a potential candidate for further investigation as a treatment option.

Advantages And Limitations For Lab Experiments

One advantage of using N-(4-morpholinobut-2-yn-1-yl)-[1,1'-biphenyl]-4-carboxamide in lab experiments is that it has been shown to be effective in inhibiting the growth of cancer cells in vitro. This makes it a potential candidate for further investigation as a cancer treatment. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to predict its effects on cells.

Future Directions

There are several future directions that could be pursued in the study of N-(4-morpholinobut-2-yn-1-yl)-[1,1'-biphenyl]-4-carboxamide. One area of research that could be explored is the development of more effective synthesis methods for this compound. Another area of research that could be explored is the investigation of N-(4-morpholinobut-2-yn-1-yl)-[1,1'-biphenyl]-4-carboxamide's potential as a treatment for other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and its effects on cells.

Scientific Research Applications

N-(4-morpholinobut-2-yn-1-yl)-[1,1'-biphenyl]-4-carboxamide has been studied for its potential use in a variety of scientific research applications. One area of research where this compound has shown promise is in the study of cancer. Studies have shown that N-(4-morpholinobut-2-yn-1-yl)-[1,1'-biphenyl]-4-carboxamide can inhibit the growth of cancer cells in vitro, making it a potential candidate for further investigation as a cancer treatment.

properties

IUPAC Name

N-(4-morpholin-4-ylbut-2-ynyl)-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2/c24-21(22-12-4-5-13-23-14-16-25-17-15-23)20-10-8-19(9-11-20)18-6-2-1-3-7-18/h1-3,6-11H,12-17H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUSVVSYHULKZFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC#CCNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-morpholinobut-2-yn-1-yl)-[1,1'-biphenyl]-4-carboxamide

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